Trazodone 1,4-Di-N-Oxide Trazodone 1,4-Di-N-Oxide
Brand Name: Vulcanchem
CAS No.: 1346603-99-3
VCID: VC0126544
InChI: InChI=1S/C19H22ClN5O3/c20-16-5-3-6-17(15-16)25(28)13-11-24(27,12-14-25)10-4-9-23-19(26)22-8-2-1-7-18(22)21-23/h1-3,5-8,15H,4,9-14H2
SMILES: C1C[N+](CC[N+]1(CCCN2C(=O)N3C=CC=CC3=N2)[O-])(C4=CC(=CC=C4)Cl)[O-]
Molecular Formula: C19H22ClN5O3
Molecular Weight: 403.867

Trazodone 1,4-Di-N-Oxide

CAS No.: 1346603-99-3

Cat. No.: VC0126544

Molecular Formula: C19H22ClN5O3

Molecular Weight: 403.867

* For research use only. Not for human or veterinary use.

Trazodone 1,4-Di-N-Oxide - 1346603-99-3

Specification

CAS No. 1346603-99-3
Molecular Formula C19H22ClN5O3
Molecular Weight 403.867
IUPAC Name 2-[3-[4-(3-chlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Standard InChI InChI=1S/C19H22ClN5O3/c20-16-5-3-6-17(15-16)25(28)13-11-24(27,12-14-25)10-4-9-23-19(26)22-8-2-1-7-18(22)21-23/h1-3,5-8,15H,4,9-14H2
Standard InChI Key WFTGUHZOQFWQIN-UHFFFAOYSA-N
SMILES C1C[N+](CC[N+]1(CCCN2C(=O)N3C=CC=CC3=N2)[O-])(C4=CC(=CC=C4)Cl)[O-]

Introduction

Chemical Structure and Properties

Trazodone 1,4-Di-N-Oxide is characterized by the presence of two N-oxide groups in its structure, which significantly alter its chemical and pharmacological properties compared to the parent compound trazodone. This derivative is a triazolopyridine compound with unique molecular characteristics.

Basic Chemical Data

ParameterValue
CAS Number1346603-99-3
Molecular FormulaC19H22ClN5O3
Molecular Weight403.86 g/mol
IUPAC Name2-[3-[4-(3-chlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]propyl]- triazolo[4,3-a]pyridin-3-one
AppearanceWhite to Off-White Solid
SolubilitySlightly soluble in Methanol and Water
Storage ConditionRefrigerator (-20°C), Hygroscopic

The compound features a complex structure with multiple functional groups, including a triazolopyridine core connected to a piperazine ring containing two N-oxide groups. The piperazine ring is further attached to a 3-chlorophenyl group, creating the distinctive molecular architecture of this compound .

Physical and Chemical Characteristics

Trazodone 1,4-Di-N-Oxide appears as a white to off-white solid under standard conditions. The compound demonstrates hygroscopic properties, readily absorbing moisture from the surrounding environment, which necessitates special storage considerations . According to analytical data, the compound exhibits a purity level typically exceeding 95% when analyzed via HPLC methods .

The presence of the N-oxide groups significantly alters the compound's electrochemical properties compared to trazodone, potentially affecting its reactivity, stability, and pharmacological profile. These structural modifications influence the compound's polarity and hydrogen-bonding capabilities, which may impact its interactions with biological systems.

Synthesis and Preparation

Synthetic Pathways

The synthesis of Trazodone 1,4-Di-N-Oxide typically involves the oxidation of trazodone. This process commonly utilizes hydrogen peroxide as an oxidizing agent in the presence of appropriate catalysts under controlled reaction conditions to ensure selective formation of the N-oxide groups. The reaction conditions must be carefully monitored to prevent over-oxidation or formation of undesired side products.

Analytical Characterization

Verification of Trazodone 1,4-Di-N-Oxide's structure and purity typically employs multiple analytical techniques:

Analytical MethodFindings/Purpose
NMR SpectroscopyConfirms structural integrity and presence of N-oxide groups
Mass SpectrometryVerifies molecular weight (403.86 g/mol) and fragmentation pattern
HPLCAssesses purity (typically >95%)
Elemental AnalysisConfirms elemental composition (%C: 49.44, %H: 5.73, %N: 15.04)
Karl Fischer TitrationDetermines water content (reported as 8.5% in one analysis)

These analytical approaches collectively provide comprehensive characterization of the compound, ensuring its identity and quality for research applications .

Pharmacological Properties

Mechanism of Action

Trazodone 1,4-Di-N-Oxide, as a derivative of trazodone, is believed to interact with various neuroreceptor systems, though potentially with altered binding profiles due to its structural modifications. Research suggests that the compound may affect:

  • Serotonin receptors and the serotonin transporter (SERT)

  • Histamine H1 receptors

  • α1-adrenergic receptors

At low doses, the compound may exhibit hypnotic actions primarily through the blockade of 5-HT2A serotonin receptors, H1 histamine receptors, and α1-adrenergic receptors. The N-oxide modifications potentially alter the compound's receptor binding affinities and selectivity profiles compared to the parent trazodone molecule.

Biochemical Pathways

Research indicates that Trazodone 1,4-Di-N-Oxide may influence several key biochemical pathways:

  • Serotonergic pathway: The compound potentially inhibits serotonin reuptake, increasing synaptic serotonin availability

  • Sterol biosynthesis pathway: Studies suggest it may interfere with sterol biosynthesis, leading to elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC)

  • Protein synthesis: Preliminary research indicates potential neuroprotective effects, possibly by acting downstream of eIF2α-P and preventing reduction of ternary complex levels, thereby allowing protein translation to proceed

These diverse biochemical interactions suggest complex pharmacological effects that may differ substantially from those of the parent compound trazodone.

Comparative Analysis

Structural and Functional Comparison

The following table presents a comparative analysis of Trazodone 1,4-Di-N-Oxide relative to related compounds:

CompoundMolecular FormulaKey Structural FeaturesPharmacological Profile
TrazodoneC19H22ClN5OParent compound without N-oxide groupsSerotonin antagonist and reuptake inhibitor; established antidepressant
Trazodone 1,4-Di-N-OxideC19H22ClN5O3Two N-oxide groups in piperazine ringModified receptor interactions; altered pharmacodynamics
Other N-oxide derivativesVariousSingle or multiple N-oxide groupsOften demonstrate distinctive pharmacokinetic properties

The presence of the two N-oxide groups in Trazodone 1,4-Di-N-Oxide significantly alters its electron distribution, potentially modifying its:

  • Lipophilicity and membrane permeability

  • Receptor binding profiles and affinities

  • Metabolic pathways and susceptibility to enzymatic transformation

  • Bioavailability and distribution characteristics

Metabolite Relationship

Trazodone 1,4-Di-N-Oxide has been identified as a possible metabolite of Trazodone-HCl, suggesting its potential formation through physiological oxidative processes . This metabolic relationship has implications for understanding trazodone's pharmacokinetics and potential secondary pharmacological effects mediated through active metabolites.

Research Applications

Antidepressant Investigation

Primary research interest in Trazodone 1,4-Di-N-Oxide focuses on investigating its antidepressant properties. Preliminary studies suggest the compound may retain some antidepressant activity similar to its parent compound, though potentially with a modified therapeutic profile due to its structural differences. The compound's effects on serotonergic neurotransmission and other related pathways suggest potential applications in mood disorders.

Neuroprotective Effects

Emerging research indicates that Trazodone 1,4-Di-N-Oxide may possess significant neuroprotective properties. Studies suggest it could restore global protein synthesis rates in experimental models of neurodegenerative disorders, potentially counteracting the deleterious effects of unfolded protein response overactivation observed in such conditions. This property might position the compound as a candidate for investigation in neurodegenerative disease research.

Smooth Muscle Effects

Investigations have noted that trazodone and potentially its derivatives including Trazodone 1,4-Di-N-Oxide may influence smooth muscle contractions, particularly in the bladder. Research has demonstrated significant inhibitory effects on spontaneous contractions at higher concentrations, suggesting potential applications in managing conditions such as overactive bladder.

Analytical Standards and Quality Control

Quality ParameterTypical SpecificationReported Results
AppearanceWhite to Off-White SolidWhite Solid
NMR AnalysisMust conform to structureConforming
Elemental AnalysisMust conform to theoretical values%C: 49.44, %H: 5.73, %N: 15.04
HPLC PurityReport result97.56% (215 nm)
Mass SpectrometryMust conform to structureConforming
Water ContentReport result8.5% by Karl Fischer

Pharmacokinetic Considerations

The pharmacokinetic profile of Trazodone 1,4-Di-N-Oxide remains under investigation, with limited data available compared to its parent compound. For trazodone, research has demonstrated decreased apparent clearance in elderly volunteers compared to younger individuals (51 versus 108 L/h in the fasted state), suggesting age-related pharmacokinetic variations.

The presence of N-oxide groups in Trazodone 1,4-Di-N-Oxide likely results in substantially different absorption, distribution, metabolism, and excretion characteristics. N-oxide functional groups typically alter:

  • Compound polarity and aqueous solubility

  • Membrane permeability and absorption properties

  • Susceptibility to reduction reactions in vivo

  • Plasma protein binding characteristics

  • Metabolic pathways and elimination routes

Further research is needed to fully characterize these pharmacokinetic parameters and their implications for potential therapeutic applications.

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